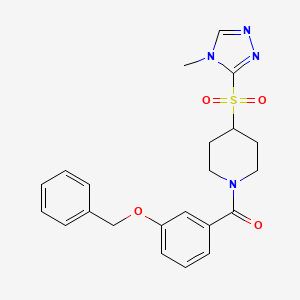

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The compound has been reported in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined by their molecular structure. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on related compounds often focuses on their synthesis and structural characterization. For instance, thermal, optical, etching, and structural studies, along with theoretical calculations, have been performed on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. These studies involve synthesizing the compounds through substitution reactions and characterizing them using various spectroscopic techniques and single-crystal X-ray diffraction. Such research helps in understanding the conformation, stability, and electronic properties of these molecules (Karthik et al., 2021).

Crystal Structure and DFT Studies

Similar compounds have been synthesized and their crystal structures analyzed to understand their conformation and electronic properties better. For example, studies on boric acid ester intermediates have employed FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) calculations are often used to compare with experimental data, providing insights into the physicochemical properties and reactivity of these molecules (Huang et al., 2021).

Applications in Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds, such as quinazolinones, indicates the broader applicability of similar chemical processes. These studies involve complex reactions like Diels–Alder cycloadditions, indicating potential pathways for synthesizing bioactive molecules with significant pharmaceutical applications (Dalai et al., 2006).

Electrooxidative Cyclization Techniques

Electrooxidative methods have been used to synthesize novel organic compounds from related precursors. Such techniques highlight the potential for innovative synthesis routes that can create complex molecules with specific functional groups, showcasing the versatility of electrochemical approaches in organic synthesis (Okimoto et al., 2012).

Direcciones Futuras

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mecanismo De Acción

Target of action

Compounds containing a 1,2,4-triazole ring are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. Generally, they can operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical pathways

The specific biochemical pathways affected by this compound would depend on its exact targets. Triazole derivatives have been found to have a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, triazole derivatives can have a wide range of biological activities .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-triazole-containing scaffolds, like in (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone, are unique heterocyclic compounds that interact with biological receptors through hydrogen-bonding and dipole interactions

Cellular Effects

Compounds with 1,2,4-triazole-containing scaffolds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Molecular Mechanism

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Propiedades

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-25-16-23-24-22(25)31(28,29)20-10-12-26(13-11-20)21(27)18-8-5-9-19(14-18)30-15-17-6-3-2-4-7-17/h2-9,14,16,20H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLNJQYYXRRCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2707848.png)

![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)

![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)

![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2707857.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)

![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)

![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid](/img/structure/B2707867.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707868.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)